molecular formula C8H6BrFO B147960 1-(2-Bromophenyl)-2-fluoroethanone CAS No. 135774-34-4

1-(2-Bromophenyl)-2-fluoroethanone

Cat. No. B147960
M. Wt: 217.03 g/mol
InChI Key: NYUJOUGJDWFFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-2-fluoroethanone is a chemical compound that is part of a broader class of organic molecules that contain bromine and fluorine atoms attached to aromatic rings and aliphatic ketones. This type of compound is of interest due to its potential use in various chemical syntheses and pharmaceutical applications.

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted compounds has been explored in several studies. For instance, the synthesis of 1-bromo-1-lithioethene, which is a reagent that can undergo 1,2-addition with aldehydes and ketones to yield bromo-alkenols, has been reported . This method could potentially be adapted for the synthesis of 1-(2-Bromophenyl)-2-fluoroethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using both experimental techniques and theoretical calculations . These studies provide insights into the electronic properties, such as HOMO-LUMO analysis, which are crucial for understanding the reactivity of such molecules.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted compounds is often studied to understand their potential in forming more complex structures. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, and condensation . These reactions highlight the versatility of bromo-fluoro compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted compounds can be characterized using various spectroscopic techniques. For instance, the structural confirmation of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one was achieved using FTIR, NMR, and UV-Visible spectroscopy, complemented by density functional theory calculations . These techniques could be applied to 1-(2-Bromophenyl)-2-fluoroethanone to determine its physical properties, such as melting point and stability.

Scientific Research Applications

Electrooptical Properties

A study explored the electrooptical properties of certain compounds, including those related to 1-(2-Bromophenyl)-2-fluoroethanone. Specifically, the research focused on the synthesis of different esters with a variety of substituents like fluoro, chloro, bromo, and cyano, which exhibited significant nematic ranges. These esters, particularly the 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates, were noted for their potential in electrooptical applications due to their useful electrooptical properties and low smectic tendencies when mixed with cyanobiphenyls (Gray & Kelly, 1981).

Antifungal Activity

Compounds structurally related to 1-(2-Bromophenyl)-2-fluoroethanone were evaluated for their antifungal activities. A study investigated the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against various strains of yeasts and molds. The derivatives displayed broad-spectrum in vitro activity, notably against Aspergillus spp. and fluconazole-resistant yeast isolates. The research highlighted the potential of these compounds for further animal infection studies and clinical applications due to their significant antifungal activity and low cytotoxicity (Buchta et al., 2004).

Quantum Chemical Analysis

Quantum chemical investigations were performed on compounds structurally related to 1-(2-Bromophenyl)-2-fluoroethanone, providing insight into their molecular structure and physical properties. A study focused on a chalcone derivative, analyzing its molecular structure through spectroscopic methods and confirming its structure via X-ray diffraction. The research employed density functional theory (DFT) to explore the compound's structural and spectral properties, offering a valuable perspective on the electronic properties and HOMO-LUMO energy gap (Zaini et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds akin to 1-(2-Bromophenyl)-2-fluoroethanone were the focus of several studies. These investigations utilized various spectroscopic techniques and density functional theory to confirm the structural composition of the compounds, providing essential data on their decomposition, melting points, and structural parameters. Such studies contribute to a deeper understanding of the compounds' molecular framework and potential applications in various scientific fields (Bhumannavar, 2021).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-1-phenylpropane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(2-bromophenyl)-2-fluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUJOUGJDWFFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568105
Record name 1-(2-Bromophenyl)-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromophenyl)-2-fluoroethanone

CAS RN

135774-34-4
Record name 1-(2-Bromophenyl)-2-fluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)-2-fluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromophenyl)-2-fluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Bromophenyl)-2-fluoroethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Bromophenyl)-2-fluoroethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Bromophenyl)-2-fluoroethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Bromophenyl)-2-fluoroethanone
Reactant of Route 6
1-(2-Bromophenyl)-2-fluoroethanone

Citations

For This Compound
2
Citations
Y Su, X Fang, J Zhou, Y Bian, X Yang, F Wu - Journal of Fluorine Chemistry, 2018 - Elsevier
An efficient synthesis of 2-fluoroindenones was developed starting from simple o-bromo-2-fluroethenones and aldehydes. This domino reaction involved Knoevenagel condensation …
Number of citations: 9 www.sciencedirect.com
Y He, X Zhang, N Shen, X Fan - Journal of Fluorine Chemistry, 2013 - Elsevier
An efficient synthesis of α-fluoroketones via the nucleophilic fluorination of α-bromoketones in water with TBAF·3H 2 O as the fluorinating agent was developed in this paper. In addition, …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.